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Compound of Interest

Compound Name:
2,7-Diazaspiro[4.4]nonane-

1,3,6,8-tetraone

Cat. No.: B1581701 Get Quote

The 2,7-diazaspiro[4.4]nonane core is a privileged heterocyclic motif in medicinal chemistry. Its

rigid, three-dimensional structure allows for the precise spatial arrangement of functional

groups, making it an attractive scaffold for the design of selective ligands for various biological

targets. Derivatives of this scaffold have shown potential as modulators of sigma receptors,

which are implicated in a range of neurological disorders including pain and

neurodegeneration.[1] Furthermore, the di-imide functionality is a key component in many high-

performance polymers and functional dyes, suggesting that 2,7-diazaspiro[4.4]nonane-
1,3,6,8-tetraone could serve as a valuable monomer or building block in materials science.

This guide will detail a proposed multi-step synthesis of 2,7-diazaspiro[4.4]nonane-1,3,6,8-
tetraone, starting from a plausible precursor and culminating in the formation of the target di-

imide. Each step will be discussed in detail, with a focus on the underlying chemical principles

and the rationale for the chosen reagents and conditions.

Proposed Synthetic Strategy
The synthesis of 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone can be logically approached

through the construction of a key intermediate, spiro[4.4]nonane-1,3,6,8-tetracarboxylic acid

dianhydride, followed by a double imidation reaction with an ammonia source. The overall

proposed synthetic workflow is depicted below.
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Step 1: Precursor Synthesis (Proposed)

Step 2: Dianhydride Formation

Step 3: Double Imidation
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(e.g., Cyclopentane-1,1-diacetic acid)

Spiro[4.4]nonane-1,3,6,8-tetracarboxylic acid

Multi-step synthesis
(e.g., Michael addition, cyclization)

Spiro[4.4]nonane-1,3,6,8-tetracarboxylic acid dianhydride

Dehydration
(e.g., Acetic anhydride)

2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone

Reaction with Ammonia Source
(e.g., Ammonia, Urea)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone.

Detailed Synthetic Protocols and Mechanistic
Insights
Step 1 (Proposed): Synthesis of Spiro[4.4]nonane-
1,3,6,8-tetracarboxylic Acid
The synthesis of the key tetracarboxylic acid precursor is the most challenging and least

documented part of this proposed pathway. A plausible approach would involve the
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construction of the spirocyclic core with the necessary functional groups. One hypothetical

route could start from a cyclopentane derivative with two suitably positioned reactive sites, for

example, cyclopentane-1,1-diacetic acid. This could then undergo a series of reactions, such

as Michael additions and subsequent cyclizations, to build the second five-membered ring and

install the remaining carboxylic acid functionalities.

Due to the lack of a specific literature precedent for this transformation, a detailed experimental

protocol is not provided here. However, the successful synthesis of other substituted

spiro[4.4]nonane systems suggests that such a construction is feasible.[2]

Step 2: Formation of Spiro[4.4]nonane-1,3,6,8-
tetracarboxylic Acid Dianhydride
The conversion of the tetracarboxylic acid to its corresponding dianhydride is a standard

chemical transformation. This is typically achieved by heating the acid in the presence of a

dehydrating agent, such as acetic anhydride or acetyl chloride.

Experimental Protocol:

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add

spiro[4.4]nonane-1,3,6,8-tetracarboxylic acid (1 equivalent).

Add an excess of acetic anhydride (5-10 equivalents).

Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours, or until the

reaction is complete as monitored by a suitable analytical technique (e.g., disappearance of

the starting material by TLC or LC-MS).

Allow the reaction mixture to cool to room temperature.

The product, spiro[4.4]nonane-1,3,6,8-tetracarboxylic acid dianhydride, may precipitate upon

cooling. If so, collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane

or diethyl ether), and dry under vacuum.

If the product does not precipitate, remove the excess acetic anhydride under reduced

pressure to yield the crude dianhydride, which can be used in the next step without further

purification.
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Step 3: Double Imidation to Yield 2,7-
Diazaspiro[4.4]nonane-1,3,6,8-tetraone
The final step in the proposed synthesis is the reaction of the dianhydride with an ammonia

source to form the two imide rings. This reaction is well-precedented for the synthesis of other

di-imides, such as perylene and naphthalene di-imides.[1][3] The reaction can be carried out

using various ammonia sources, including aqueous ammonia, urea, or ammonium acetate,

often in a high-boiling polar solvent.

Experimental Protocol:

In a reaction vessel, combine spiro[4.4]nonane-1,3,6,8-tetracarboxylic acid dianhydride (1

equivalent) and a suitable high-boiling solvent such as imidazole or N-methyl-2-pyrrolidone

(NMP).

Add an excess of the chosen ammonia source (e.g., urea, 2-4 equivalents).

Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir for several

hours (4-24 hours). The progress of the reaction should be monitored by an appropriate

analytical method.

Upon completion, cool the reaction mixture to room temperature.

The product, 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone, is expected to be a solid with

limited solubility. Precipitate the product by pouring the reaction mixture into a non-solvent

such as water or methanol.

Collect the solid product by filtration, wash thoroughly with water and then with a low-boiling

organic solvent (e.g., ethanol or acetone) to remove residual solvent and impurities.

Dry the final product under vacuum.

Mechanistic Insights:

The formation of the di-imide proceeds through a two-step mechanism for each imide ring.

First, the amine (ammonia in this case) acts as a nucleophile and attacks one of the carbonyl

carbons of the anhydride, leading to the opening of the anhydride ring to form a diamide-
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dicarboxylic acid intermediate. Subsequent heating promotes intramolecular cyclization via

nucleophilic attack of the second amide nitrogen onto the adjacent carboxylic acid, with the

elimination of water, to form the stable five-membered imide ring.

Dianhydride Intermediate

Nucleophilic attack by NH3

+ 2 NH3

Ring-opened Diamide-dicarboxylic acid

Intramolecular Cyclization

Heat

Tetrahedral Intermediate

Dehydration

- 2 H2O

2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone

Click to download full resolution via product page

Caption: Simplified mechanism of the double imidation reaction.
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Physicochemical Properties and Characterization
While experimental data for 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone is not available in the

literature, its properties can be predicted based on its structure.

Property Value Source

Molecular Formula C₇H₆N₂O₄ PubChem

Molecular Weight 182.13 g/mol PubChem

IUPAC Name
2,7-diazaspiro[4.4]nonane-

1,3,6,8-tetrone
PubChem

CAS Number 77415-70-4 PubChem

Expected Spectroscopic Characterization:

¹H NMR: Due to the symmetry of the molecule, a simple spectrum is expected. A singlet

corresponding to the four methylene protons (C1, C4, C6, C9) and a broad singlet for the two

N-H protons of the imide groups would be anticipated.

¹³C NMR: Three distinct signals would be expected: one for the spiro carbon, one for the

methylene carbons, and one for the carbonyl carbons of the imide groups.

IR Spectroscopy: Strong characteristic absorption bands for the C=O stretching of the imide

groups (typically around 1700-1750 cm⁻¹) and N-H stretching (around 3200 cm⁻¹) would be

prominent.

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular

weight would be observed.

Potential Applications and Future Directions
The unique spirocyclic and di-imide nature of 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone
opens up several avenues for research and application:

Medicinal Chemistry: The rigid scaffold could be functionalized at the nitrogen atoms to

create libraries of compounds for screening against various biological targets, particularly
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those in the central nervous system.[1]

Polymer Chemistry: As a tetra-functional monomer, it could be used to synthesize novel

polyimides with high thermal stability and unique solubility properties due to the spiro core,

which disrupts chain packing.

Materials Science: The core structure could be incorporated into organic electronic materials,

such as n-type semiconductors for organic field-effect transistors (OFETs) or as electron-

accepting units in organic photovoltaics (OPVs).

The synthesis and characterization of this molecule would be a valuable contribution to the field

of heterocyclic chemistry and would provide a new building block for the development of

advanced materials and therapeutics.

Conclusion
This technical guide has outlined a plausible and scientifically grounded synthetic pathway for

2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone. While the synthesis of the key tetracarboxylic

acid precursor remains a proposed route, the subsequent dianhydride formation and double

imidation steps are based on well-established and reliable chemical transformations. The

successful synthesis of this novel spiro-di-imide would provide a valuable platform for further

exploration in drug discovery and materials science. It is our hope that this guide will inspire

and facilitate future research in this promising area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Introduction: The Significance of the 2,7-
Diazaspiro[4.4]nonane Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581701#synthesis-of-2-7-diazaspiro-4-4-nonane-1-
3-6-8-tetraone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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